![molecular formula C16H9FN2O2S B2534952 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866896-71-1](/img/no-structure.png)

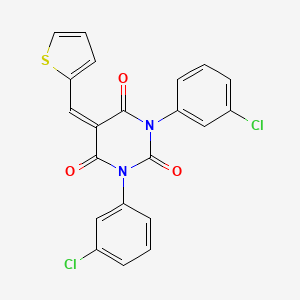

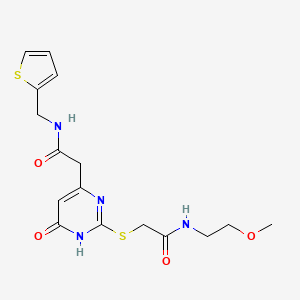

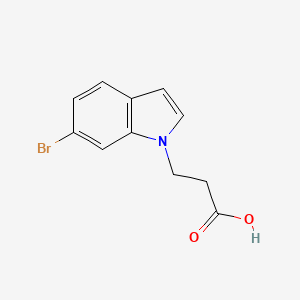

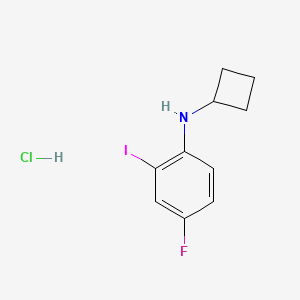

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

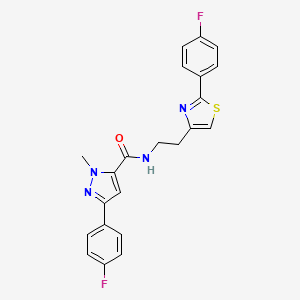

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzofuro[3,2-d]pyrimidine family and is known for its unique structure and properties.

Scientific Research Applications

Synthesis and Characterization

Biginelli Condensations : The Biginelli condensation of fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea leads to the diastereoselective formation of fluorinated pyrimidine derivatives. These compounds, through dehydration under acidic conditions, yield fluorinated pyrimidines, which have been further explored for the synthesis of fused heterocycles (Saloutin et al., 2000).

Structural Elucidation : A study on a specific fluorophenyl thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidinone demonstrated its molecular structure through crystallography, highlighting weak intermolecular interactions and the conformation of its rings (Li et al., 2007).

Antimicrobial and Antitumor Activities

Antimicrobial Activity : Novel phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized, showing expected antimicrobial activity. The synthesis involved the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with various reagents, leading to compounds with pharmacological properties (Ghoneim et al., 2019).

Antitumor Activity : The synthesis of some new thiopyrimidine derivatives was evaluated for their antitumor properties. The study involved the synthesis of derivatives at room temperature and their subsequent characterization, highlighting their moderate to good antibacterial properties (Lal et al., 2018).

Chemical Properties and Applications

Chemical Reactions and Applications : The study of the reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols demonstrated the utility of pyrimidine derivatives in developing sensitive detection techniques for toxic benzenethiols and biologically active aliphatic thiols, showcasing their potential in environmental and biological sciences (Wang et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1Similar compounds have been used as hosts in blue phosphorescent organic light-emitting diodes .

Mode of Action

The compound is used as an electron-transport-type host in the device application . It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This suggests that the compound may interact with its targets by facilitating electron transport.

Biochemical Pathways

Given its use in organic light-emitting diodes, it may be involved in the pathways related to electron transport and light emission .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not available in the search results

Result of Action

The compound, when used as an electron-transport-type host mixed with a hole-transport-type host in blue phosphorescent organic light-emitting diodes, showed high external quantum efficiency over 20% at 1000 cd m−2 and low efficiency roll-off in the blue phosphorescent organic light-emitting diodes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one' involves the condensation of 4-fluoroaniline with 2-hydroxybenzaldehyde to form a Schiff base, which is then reacted with thiourea to form the corresponding thiosemicarbazide. The thiosemicarbazide is then cyclized with 2,3-dihydrobenzofuran-4-one in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "2-hydroxybenzaldehyde", "thiourea", "2,3-dihydrobenzofuran-4-one", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-hydroxybenzaldehyde to form a Schiff base in the presence of a suitable solvent and acid catalyst.", "Step 2: Reaction of the Schiff base with thiourea in the presence of a suitable solvent and base to form the corresponding thiosemicarbazide.", "Step 3: Cyclization of the thiosemicarbazide with 2,3-dihydrobenzofuran-4-one in the presence of a Lewis acid catalyst to form the desired product." ] } | |

CAS RN |

866896-71-1 |

Molecular Formula |

C16H9FN2O2S |

Molecular Weight |

312.32 |

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H9FN2O2S/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)22)11-3-1-2-4-12(11)21-14/h1-8H,(H,18,22) |

InChI Key |

KHMXQPNKPSJRRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)